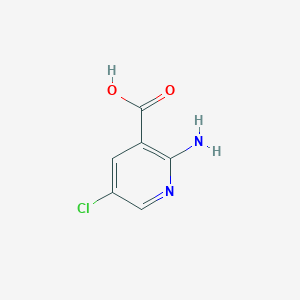

2-Amino-5-chloropyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

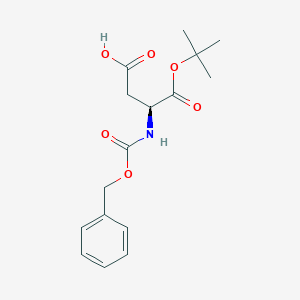

2-Amino-5-chloropyridine-3-carboxylic acid is a beige to beige-brown crystalline powder . It is a useful synthetic intermediate .

Molecular Structure Analysis

The molecular formula of 2-Amino-5-chloropyridine-3-carboxylic acid is C6H5ClN2O2 . The InChI code is 1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H, (H2,8,9)(H,10,11) .Physical And Chemical Properties Analysis

2-Amino-5-chloropyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 172.57 . The storage temperature is recommended to be in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Crystallography and Supramolecular Chemistry

Studies by Hemamalini and Fun (2010) on 2-amino-5-chloropyridine-benzoic acid and 2-amino-5-chloropyridine-fumaric acid complexes reveal its utility in forming hydrogen-bonded motifs and chains in crystal structures. These interactions are crucial for understanding molecular assembly and designing novel crystalline materials with desired properties (Hemamalini & Fun, 2010a), (Hemamalini & Fun, 2010b).

Organic Synthesis

Patel et al. (2011) demonstrated the synthesis and antimicrobial activity of new pyridine derivatives using 2-amino-5-chloropyridine-3-carboxylic acid. This highlights its role in the development of compounds with potential biological activities (Patel, Agravat, & Shaikh, 2011).

Molecular Interactions

The research by García‐Rodríguez and Miguel (2006) on molybdenum carbonyl complexes with pyridylimino acidato ligands emphasizes the compound's significance in forming chelated structures that are pivotal for understanding metal-ligand interactions and their applications in catalysis (García‐Rodríguez & Miguel, 2006).

Hydrogen Bonding Patterns and Solid-State Chemistry

Montis and Hursthouse (2012) explored the co-crystallizations of 2-amino-5-chloropyridine with various salicylic acids, uncovering diverse hydrogen bonding patterns and ionic complexes. Such studies provide insights into the principles of crystal engineering and the design of functional materials (Montis & Hursthouse, 2012).

Electrosynthesis and Green Chemistry

Raju, Mohan, and Reddy (2003) reported on the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, showcasing the compound's role in facilitating sustainable chemical processes through electrochemical methods (Raju, Mohan, & Reddy, 2003).

Safety and Hazards

The safety information for 2-Amino-5-chloropyridine-3-carboxylic acid indicates that it is harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and not eating, drinking or smoking when using this product .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-chloropyridine-3-carboxylic acid. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Moreover, its solubility could be influenced by the pH of the environment .

properties

IUPAC Name |

2-amino-5-chloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCCMWINPVVOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598631 |

Source

|

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloropyridine-3-carboxylic acid | |

CAS RN |

52833-93-9 |

Source

|

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)